2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide
Description
This compound belongs to the class of hybrid heterocyclic acetamides, featuring a 1,2,4-triazole core fused with a pyrazole moiety and a thioether-linked acetamide group. The structure includes:
- 1,2,4-triazole ring: Substituted with a methyl group at position 4 and a sulfur-linked acetamide at position 2.
- Pyrazole ring: At position 5 of the triazole, substituted with an ethoxy group at position 3 and an ethyl group at position 1.
Such hybrid systems are synthetically challenging but pharmacologically promising due to their dual heterocyclic pharmacophores, which often confer antimicrobial, anticancer, or anti-inflammatory properties .
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-5-25-12-15(18(22-25)27-6-2)17-20-21-19(24(17)4)28-13-16(26)23(3)14-10-8-7-9-11-14/h7-12H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLFTHYPWXUTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyrazole ring, a triazole ring, and a thioacetamide group, suggest diverse pharmacological applications. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce ethoxy and ethyl groups.
- Formation of the Triazole Ring : The pyrazole derivative is reacted with thiosemicarbazide under acidic conditions.
- Introduction of the Thioacetamide Group : The triazole derivative is treated with chloroacetic acid in the presence of a base like sodium hydroxide.
Biological Activity
The biological activities of this compound have been explored in various studies:
Antimicrobial Activity
Research has indicated that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. For instance, compounds structurally related to triazoles have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that related triazole derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Enzyme Inhibition
The compound also exhibits enzyme inhibition capabilities. It can inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity. This property is crucial for its potential use in treating diseases where enzyme overactivity is a concern .
Case Studies
Several studies have highlighted the biological effects of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best understood through comparison with analogous derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Notes:
- Bioactivity : The target compound lacks direct experimental bioactivity data but shares structural motifs with antimicrobial and kinase-inhibiting analogs .
- Solubility : The ethoxy and ethyl groups in the pyrazole ring likely enhance lipophilicity compared to pyridinyl or thiazole-containing analogs .
- Synthetic Yield : Similar compounds are synthesized with yields >70% via nucleophilic substitution and heterocyclization reactions .
Key Differences
Substituent Effects: The ethoxy-ethyl-pyrazole in the target compound contrasts with pyridinyl () or thiophene () groups, altering electronic properties and steric bulk.
Biological Relevance :
- Compounds with thiophene or pyridinyl substituents () show confirmed bioactivity, whereas the target compound’s activity remains predicted via computational models (e.g., PASS On-line®) .
Crystallographic Data :
- Unlike analogs refined via SHELXL (), the target compound lacks published crystallographic data, leaving conformational details (e.g., torsion angles, packing) unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
